![molecular formula C28H27N7O5S3 B2493371 N-((5-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-4-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl)methyl)-4-(N,N-dimethylsulfamoyl)benzamide CAS No. 393875-45-1](/img/structure/B2493371.png)
N-((5-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-4-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl)methyl)-4-(N,N-dimethylsulfamoyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound belongs to a class of molecules that incorporate multiple heterocyclic structures such as benzodiazole, triazole, and benzamide functionalities. These structures are often explored for their diverse chemical and biological activities. The synthesis and study of such compounds are crucial in medicinal chemistry, materials science, and chemical synthesis.
Synthesis Analysis
The synthesis of related heterocyclic compounds typically involves multi-step chemical reactions, starting from simple precursors to achieve complex molecules. For example, Yadav et al. (2020) developed a simple, efficient, and eco-friendly protocol for synthesizing novel derivatives using a one-pot C–C and C–N bond-forming strategy from the reaction of 4-hydroxy-1-methylquinolin-2(1H)-one, 2-aminobenzothiazole, and aromatic aldehydes in water, highlighting the importance of sustainable practices in chemical synthesis (Yadav, S. S. Vagh, & Y. Jeong, 2020).
Molecular Structure Analysis
The crystal structure of compounds similar to the one mentioned can be determined using X-ray crystallography, which provides detailed information about the molecular geometry, bonding, and stereochemistry. Sharma et al. (2016) synthesized a compound whose structure was established by spectral analysis and X-ray diffraction studies, revealing crucial insights into the arrangement of atoms and the spatial orientation of the molecule (Sharma et al., 2016).
Scientific Research Applications
Antimicrobial and Anticancer Evaluation
A study by Deep et al. (2016) synthesized a series of 4-thiazolidinone derivatives related to the chemical compound . These derivatives demonstrated significant in vitro antimicrobial and anticancer potentials. The study highlighted the importance of topological and electronic parameters in describing the antimicrobial activity of these compounds (Deep et al., 2016).
Biological Study of Triazole Derivatives
Patel et al. (2015) conducted a study on novel heterocyclic compounds including N-(benzo[d]thiazol-2-yl)-2-(3-(furan-2-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzamide derivatives. These compounds were characterized and tested for their antibacterial and antifungal activities, demonstrating significant biological potential (Patel, Patel, & Shah, 2015).
Nematocidal Activity of Oxadiazole Derivatives
Liu et al. (2022) synthesized novel 1,2,4-oxadiazole derivatives containing 1,3,4-thiadiazole amide groups. These compounds showed promising nematocidal activities against Bursaphelenchus xylophilus, a species of nematode, indicating potential applications in pest control (Liu, Wang, Zhou, & Gan, 2022).
Corrosion Inhibition Properties
Hu et al. (2016) researched two benzothiazole derivatives for their corrosion inhibiting effect against steel in an acidic solution. These studies are crucial for understanding the applications of such compounds in protecting metals from corrosion (Hu, Yan-bin, Ma, Zhu, Jun, Li, & Cao, 2016).
Synthesis and Activity of Nonsteroidal Anti-Inflammatory Drugs
A study by Lynch et al. (2006) explored the synthesis and activity of nonsteroidal anti-inflammatory drugs based on thiazole and thiazoline, related to the compound in focus. These compounds showed anti-inflammatory activity and were characterized using various spectroscopic methods (Lynch, Hayer, Beddows, Howdle, & Thake, 2006).
Mechanism of Action
Future Directions
properties
IUPAC Name |
N-[[5-[2-(1,3-benzothiazol-2-ylamino)-2-oxoethyl]sulfanyl-4-(2-methoxyphenyl)-1,2,4-triazol-3-yl]methyl]-4-(dimethylsulfamoyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H27N7O5S3/c1-34(2)43(38,39)19-14-12-18(13-15-19)26(37)29-16-24-32-33-28(35(24)21-9-5-6-10-22(21)40-3)41-17-25(36)31-27-30-20-8-4-7-11-23(20)42-27/h4-15H,16-17H2,1-3H3,(H,29,37)(H,30,31,36) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PMRRUFZGNOQAQE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NCC2=NN=C(N2C3=CC=CC=C3OC)SCC(=O)NC4=NC5=CC=CC=C5S4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H27N7O5S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
637.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-((5-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-4-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl)methyl)-4-(N,N-dimethylsulfamoyl)benzamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.